Neuromedin U-25 porcine
Descripción general
Descripción
Neuromedin U-25 porcine (NMU-25) is a potent stimulator of rat uterus smooth muscle . It is one of the neuromedins, a series of neuropeptides involved in the gut-brain axis, which includes neuromedins B and C (bombesin-like), K (neurokinin B), L (neurokinin A or neurotensin), N, S, and U .
Synthesis Analysis
The synthesis of Neuromedin U-25 porcine involves a complex process. The human and rat precursor protein is 174 amino acids long and includes a 34–amino acid signal peptide, indicating it is secreted . The existence of alternative forms was predicted from the study of putative proteolytic sites along the NMU precursor sequence .Molecular Structure Analysis
Neuromedin U-25 porcine has a molecular weight of 3142.53 and its empirical formula is C144H217N43O37 . The structure is highly conserved across different species, indicating that this peptide plays an important biological role .Physical And Chemical Properties Analysis
Neuromedin U-25 porcine is a solid substance with a molecular weight of 3142.53 and its empirical formula is C144H217N43O37 . It is usually present in different species as peptides 8 or 25 amino acids long (NmU-8 and NmU-25, respectively), although other forms also exist .Aplicaciones Científicas De Investigación
Characterization in Various Species
Neuromedin U-25, initially isolated from porcine spinal cord, exhibits a unique molecular form across different species. In a study by Domin, Ghatei, Chohan, and Bloom (1986), neuromedin U-like immunoreactivity (NmU-LI) was detected in the central nervous system and gastrointestinal tract of rats, porcines, and humans, but it varied in hydrophobicity, indicating species differences (Domin, Ghatei, Chohan, & Bloom, 1986).
Uterus Stimulation and Hypertensive Effects
Minamino, Kangawa, and Matsuo (1985) identified neuromedin U-25 as a potent stimulant for rat uterus smooth muscle, also exhibiting hypertensive effects. This study highlighted its unique C-terminal amide structure and physiological functions (Minamino, Kangawa, & Matsuo, 1985).
Contractile Activity
Okimura, Sakura, Ohta, Kurosawa, and Hashimoto (1992) explored the contractile activity of neuromedin U-25 on chicken crop smooth muscle, finding it significantly active, with certain peptide segments crucial for enhanced activity (Okimura, Sakura, Ohta, Kurosawa, & Hashimoto, 1992).
Distribution and Localization
The distribution of neuromedin U in different species like rats was studied by Domin, Ghatei, Chohan, and Bloom (1987), revealing its presence in various body parts, with a significant concentration in the gastrointestinal tract and certain brain regions. It was suggested that neuromedin U may localize in neurons rather than epithelial cells (Domin, Ghatei, Chohan, & Bloom, 1987).
Neuromedin U and Cancer
Przygodzka, Soboska, Sochacka, and Boncela (2019) discussed the emerging role of neuromedin U in the development and progression of various cancers, suggesting its potential as a marker for cancer processes and a therapeutic target (Przygodzka, Soboska, Sochacka, & Boncela, 2019).
Regulation of Food Intake
Yuan, Lu, and Qu (2008) studied neuromedin U's role in regulating food intake, indicating its influence on inhibiting food intake, increasing locomotor activity, and regulating energy homeostasis (Yuan, Lu, & Qu, 2008).
Gonadotropin Secretion and Puberty
Fukue, Sato, Teranishi, Hanada, Takahashi, Nakashima, and Kojima (2006) examined the effects of neuromedin U on gonadotropin secretion and the onset of puberty, finding that it suppresses LH and FSH releases and regulates puberty onset (Fukue, Sato, Teranishi, Hanada, Takahashi, Nakashima, & Kojima, 2006).
Mecanismo De Acción
Direcciones Futuras
Research on Neuromedin U-25 porcine has been increasing in recent years as its diverse and essential functions have gradually been elucidated . Future research directions could include further investigation into its roles in appetite regulation, energy balance control, muscle contraction, and tumor progression . The potential for NMU as a therapeutic target is obvious, but the multiple functions of this molecule should be taken into account when designing an approach to targeting NMU and/or its receptors .
Relevant Papers A total of 338 papers related to NMU have been retrieved, written by 1,661 authors from 438 organizations of 41 countries that were published in 332 journals . The first study on NMU was reported by a group in Japan in 1985 . The three most highly cited articles were associated with inflammation .
Propiedades
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C144H217N43O37/c1-9-78(8)116(185-136(220)104-43-28-62-186(104)110(194)73-164-119(203)90(49-53-106(147)190)168-128(212)97(66-80-32-16-11-17-33-80)177-125(209)93(52-56-112(197)198)169-123(207)92(51-55-111(195)196)170-133(217)102(72-113(199)200)181-137(221)114(76(4)5)183-126(210)86(38-22-23-57-145)165-118(202)85(146)65-79-30-14-10-15-31-79)139(223)184-115(77(6)7)138(222)182-103(74-188)134(218)171-91(50-54-107(148)191)124(208)180-101(71-109(150)193)132(216)167-87(39-24-58-160-141(152)153)120(204)166-88(40-25-59-161-142(154)155)122(206)176-100(69-83-45-47-84(189)48-46-83)131(215)179-99(68-82-36-20-13-21-37-82)130(214)175-96(64-75(2)3)127(211)178-98(67-81-34-18-12-19-35-81)129(213)173-94(42-27-61-163-144(158)159)140(224)187-63-29-44-105(187)135(219)172-89(41-26-60-162-143(156)157)121(205)174-95(117(151)201)70-108(149)192/h10-21,30-37,45-48,75-78,85-105,114-116,188-189H,9,22-29,38-44,49-74,145-146H2,1-8H3,(H2,147,190)(H2,148,191)(H2,149,192)(H2,150,193)(H2,151,201)(H,164,203)(H,165,202)(H,166,204)(H,167,216)(H,168,212)(H,169,207)(H,170,217)(H,171,218)(H,172,219)(H,173,213)(H,174,205)(H,175,214)(H,176,206)(H,177,209)(H,178,211)(H,179,215)(H,180,208)(H,181,221)(H,182,222)(H,183,210)(H,184,223)(H,185,220)(H,195,196)(H,197,198)(H,199,200)(H4,152,153,160)(H4,154,155,161)(H4,156,157,162)(H4,158,159,163)/t78-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,114-,115-,116-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYIPBDDJNZTTI-DXVWOPCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=CC=C7)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC7=CC=CC=C7)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C144H217N43O37 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583206 | |
Record name | PUBCHEM_16136617 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3142.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neuromedin U-25 porcine | |
CAS RN |
98395-76-7 | |
Record name | PUBCHEM_16136617 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.